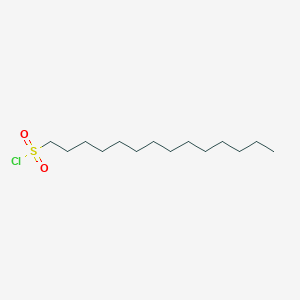
Tetradecane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane-1-sulfonyl chloride is an organic compound with the molecular formula C14H29ClO2S. It is a sulfonyl chloride derivative of tetradecane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the tetradecane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of tetradecane-1-thiol using reagents such as hydrogen peroxide (H2O2) in the presence of sulfuryl chloride (SOCl2). This method is efficient and provides high yields of the desired sulfonyl chloride .
Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize tetradecane-1-thiol to this compound . This reaction is typically carried out under mild conditions and offers good yields.
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow processes. These processes involve the use of reagents such as N-chlorosuccinimide and tetrabutylammonium chloride in acetonitrile, allowing for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to the corresponding thiol.
Common Reagents and Conditions
Substitution: Reactions with amines are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Hydrogen peroxide and sulfuryl chloride are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Applications De Recherche Scientifique
Tetradecane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetradecane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack by the amine to form the final sulfonamide product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonyl Chloride (CH3SO2Cl)
- Ethanesulfonyl Chloride (C2H5SO2Cl)
- Butanesulfonyl Chloride (C4H9SO2Cl)
Uniqueness
Tetradecane-1-sulfonyl chloride is unique due to its longer alkyl chain compared to other sulfonyl chlorides. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and different reactivity patterns. These properties make it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of surfactants and detergents .
Propriétés
Numéro CAS |
61318-33-0 |
|---|---|
Formule moléculaire |
C14H29ClO2S |
Poids moléculaire |
296.9 g/mol |
Nom IUPAC |
tetradecane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 |
Clé InChI |
KRNGJNQVZMBTAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)

![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

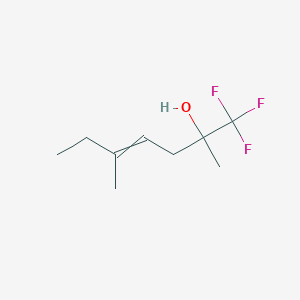

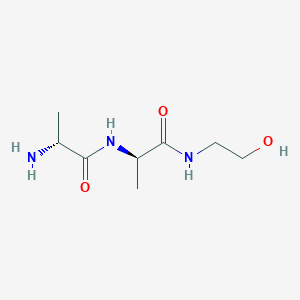


![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)
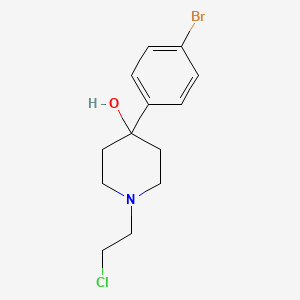
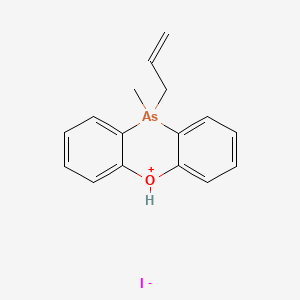
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
